Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Achieving conformational rigidity while preserving metabolic stability challenges pyrrolidine-based drug design. This 3-fluoro-Boc-pyrrolidine ethyl ester solves this: • Quaternary 3-F stereocenter enhances metabolic stability vs. non-fluorinated analogs. • Orthogonal Boc protection enables selective deprotection (TFA/DCM) without affecting Cbz/Fmoc groups. • Ethyl ester boosts cLogP and membrane permeability relative to methyl ester, aiding oral bioavailability. ≥98% purity. Global shipping available.

Molecular Formula C12H20FNO4
Molecular Weight 261.29 g/mol
CAS No. 1363382-13-1
Cat. No. B1529696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-boc-3-fluoropyrrolidine-3-carboxylate
CAS1363382-13-1
Molecular FormulaC12H20FNO4
Molecular Weight261.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)F
InChIInChI=1S/C12H20FNO4/c1-5-17-9(15)12(13)6-7-14(8-12)10(16)18-11(2,3)4/h5-8H2,1-4H3
InChIKeyZPAXXNFEMNYXCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate – Building Block Overview


Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate (CAS 1363382-13-1) is a fluorinated, protected pyrrolidine derivative belonging to the class of heterocyclic β-proline scaffolds . Its molecular formula is C12H20FNO4, with a molecular weight of 261.29 g/mol . The compound features a tertiary carbamate (Boc) protecting group on the pyrrolidine nitrogen and a fluorine atom at the 3-position, creating a quaternary stereocenter . It is widely used as a versatile intermediate in medicinal chemistry, particularly for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other bioactive molecules where fluorinated pyrrolidine motifs enhance metabolic stability and conformational rigidity [1].

1 Fluorinated pyrrolidine scaffold for metabolic stability studies
2 Boc-protected amine for orthogonal multi-step synthesis
3 Ethyl ester for tunable lipophilicity in SAR programs

Substitution Risks for Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate


Substituting this compound with seemingly similar pyrrolidine derivatives is scientifically unsound due to profound differences in stereoelectronic properties, chemical stability, and synthetic utility. The presence of the 3-fluoro substituent on the pyrrolidine ring significantly alters the pKa of the nitrogen and the conformational preferences of the ring compared to non-fluorinated or differently substituted analogs [1]. The ethyl ester moiety at the 3-carboxylate position offers a different hydrolytic stability and lipophilicity profile compared to methyl esters, carboxylic acids, or other ester derivatives, directly impacting downstream reaction efficiency and final compound properties [2]. Furthermore, the Boc protecting group provides orthogonal protection to other common amine protecting groups (e.g., Cbz, Fmoc), enabling precise multi-step synthetic sequences that would be impossible with a free amine or a different protecting group strategy [3]. Therefore, direct substitution without rigorous re-optimization of synthetic and biological protocols is not viable.

  • 3-Fluoro substitution

    May alter pyrrolidine ring conformation and amine basicity compared to non-fluorinated analogs, affecting downstream reactivity.

  • Ethyl ester choice

    Hydrolysis rate and lipophilicity differ from methyl ester; direct substitution may shift reaction outcomes and final compound properties.

  • Boc protecting group

    Provides acid-labile protection orthogonal to Cbz/Fmoc; using a free amine or different protecting group can disrupt synthetic sequence compatibility.

Comparative Evidence for Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate


Enantiomeric Purity in Chiral Synthesis

This compound, when sourced as a specific enantiomer (e.g., the (3S) or (3R) form), provides a critical advantage in chiral synthesis. Its defined stereochemistry at the 3-position is essential for constructing bioactive molecules with specific 3D orientations. In contrast, racemic mixtures or compounds with undefined stereochemistry lead to lower yields of the desired enantiomer and require additional, often costly, chiral resolution steps . The target compound is frequently offered with chiral purity specifications (e.g., 97% ee), which is a key procurement differentiator.

Enantiomeric Purity
Class-level inference
≥97% ee available
Supports direct chiral synthesis workflow
Data to verify with supplier CoA
Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Lipophilicity (cLogP) Comparison

The target compound exhibits a higher calculated lipophilicity (cLogP) compared to its methyl ester analog, Methyl 1-Boc-3-fluoropyrrolidine-3-carboxylate. This difference is crucial for tuning the pharmacokinetic profile of final drug candidates [1]. The ethyl ester group provides a balance between aqueous solubility and membrane permeability, which is a key differentiator when selecting a starting material for structure-activity relationship (SAR) studies.

Lipophilicity (cLogP)
Cross-study comparable
cLogP ~2.1 (ethyl ester), ~1.6 (methyl ester)
Ethyl ester provides higher calculated lipophilicity for SAR tuning
In silico estimate; experimental confirmation may vary
ADME Lipophilicity Drug-likeness

DPP-4 Inhibitory Potency Enhancement

This compound serves as a key intermediate in the synthesis of potent DPP-4 inhibitors. Its fluorinated pyrrolidine core is a privileged scaffold in this therapeutic class, with derivatives showing IC50 values in the low nanomolar range [1][2]. For example, related prolyl-fluoropyrrolidine derivatives have demonstrated IC50 values as low as 0.43 μM against DPP-4, highlighting the importance of the 3-fluoropyrrolidine motif for potent enzyme inhibition [2].

DPP-4 Inhibitory Potency
Cross-study comparable
Derived compounds IC50 ~0.43 μM
Reported scaffold for DPP-4 inhibitor research
Fluorine correlated with potency in similar series
DPP-4 Inhibitors Type 2 Diabetes Lead Optimization

Chemical Purity & Analytical Characterization

Commercial vendors provide this compound with defined purity standards, typically 95% or higher, as determined by HPLC or GC analysis . This level of purity is critical for ensuring the reproducibility of chemical reactions and the generation of high-quality data in biological assays. In contrast, lower-purity grades or in-house synthesized batches without rigorous analytical characterization introduce significant variability, leading to failed reactions and ambiguous research outcomes.

Chemical Purity
Supporting evidence
≥95% (HPLC/GC)
Minimizes side reactions and assay variability
Vendor CoA recommended
Analytical Chemistry Quality Control Reproducibility

Best Applications for Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate


Enantioselective DPP-4 Inhibitor Synthesis

When procuring a specific enantiomer of this compound (e.g., the (3S) or (3R) form), it serves as an ideal starting material for the asymmetric synthesis of next-generation DPP-4 inhibitors. The defined stereochemistry at the 3-position allows for the direct construction of a single-enantiomer drug candidate, bypassing the need for inefficient and costly chiral resolution steps later in the synthetic route . This is particularly relevant for programs aiming to improve upon the potency and selectivity of existing DPP-4 inhibitors, where the 3-fluoropyrrolidine motif is a validated pharmacophore [1].

ADME Fine-Tuning via Lipophilicity

In structure-activity relationship (SAR) studies, this ethyl ester building block is preferred over its methyl ester analog when a higher degree of lipophilicity is desired for a lead compound. The increased cLogP of the ethyl ester derivative can be strategically employed to enhance membrane permeability and metabolic stability, which are critical parameters for achieving oral bioavailability [2]. Conversely, the methyl ester analog might be selected when lower lipophilicity is required. The availability of both ester variants allows medicinal chemists to systematically explore the lipophilicity-activity relationship.

Multi-Step Synthesis with Orthogonal Protection

This compound is a preferred building block in multi-step syntheses where the amine functionality must be masked with a protecting group orthogonal to other sensitive groups (e.g., benzyl ethers, silyl ethers). The Boc group can be selectively removed under mild acidic conditions (e.g., TFA in DCM) without affecting other acid-labile protecting groups, enabling highly convergent and efficient synthetic sequences [3]. This is in contrast to analogs with Cbz or Fmoc protecting groups, which require different cleavage conditions and offer a distinct set of orthogonal protection strategies.

Application
Selection Property
Validation Focus
DPP-4 inhibitor synthesis research
Chiral fluoropyrrolidine scaffold with Boc/ethyl ester
Enantiomeric purity and DPP-4 assay context
Lipophilicity-driven SAR studies
Ethyl ester for calculated higher cLogP
Lipophilicity-dependent ADME property review
Multi-step orthogonal protection synthesis
Boc as acid-labile protecting group
Selective deprotection protocol compatibility

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